5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16385035
Molecular Formula: C24H31ClN4
Molecular Weight: 411.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31ClN4 |
|---|---|
| Molecular Weight | 411.0 g/mol |
| IUPAC Name | 5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C24H31ClN4/c1-15-11-16(2)14-28(13-15)21-12-20(24(4,5)6)26-23-22(17(3)27-29(21)23)18-7-9-19(25)10-8-18/h7-10,12,15-16H,11,13-14H2,1-6H3 |
| Standard InChI Key | NBYVIVYEPSMFGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C |
Introduction
Structural and Molecular Characteristics
The core pyrazolo[1,5-a]pyrimidine framework consists of a bicyclic system with a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Key substituents include:
-
5-tert-butyl group: Enhances lipophilicity and steric bulk, potentially improving target binding through hydrophobic interactions .
-
3-(4-chlorophenyl) moiety: A common pharmacophore in kinase inhibitors, facilitating π-π stacking with aromatic residues in enzymatic active sites .
-
7-(3,5-dimethylpiperidin-1-yl) group: Introduces a saturated nitrogen heterocycle, likely improving solubility and isoform selectivity compared to smaller substituents like morpholine .
-
2-methyl substitution: Modulates electronic properties and steric effects at the pyrazole ring .
The molecular formula is C₂₅H₃₁ClN₆, with a calculated molecular weight of 459.01 g/mol. The 3,5-dimethylpiperidine substituent introduces two chiral centers, suggesting potential stereochemical considerations in synthesis and activity .
Synthetic Pathways and Optimization
Core Synthesis
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or malonate derivatives . For example, diethyl malonate reacts with 5-amino-3-methylpyrazole under basic conditions to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, followed by chlorination with POCl₃ to yield 5,7-dichloro intermediates .
Substitution at C(7)
The 7-position is highly reactive toward nucleophilic substitution. In analogous compounds, morpholine or piperidine derivatives are introduced via SNAr reactions under mild conditions (e.g., K₂CO₃, room temperature) . For the target compound, 3,5-dimethylpiperidine would react with the 7-chloro intermediate to install the dimethylpiperidinyl group, as demonstrated in similar syntheses .
Functionalization at C(3) and C(5)
-
C(3) aryl group: Introduced via Suzuki-Miyaura coupling using 4-chlorophenylboronic acid, leveraging palladium catalysis .
-
C(5) tert-butyl group: Installed through Friedel-Crafts alkylation or via pre-functionalized malonate precursors .
Physicochemical and Pharmacokinetic Properties
| Property | Value/Description |
|---|---|
| LogP (calculated) | ~4.2 (high lipophilicity) |
| Solubility | Low aqueous solubility; enhanced by piperidine |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | ~65 Ų |
The tert-butyl and 4-chlorophenyl groups contribute to high membrane permeability, while the dimethylpiperidine moiety may improve solubility compared to morpholine-based analogs .
Structure-Activity Relationship (SAR) Insights
-
C(7) substituents: Morpholine analogs show high PI3Kδ affinity, while bulkier groups (e.g., 3,5-dimethylpiperidine) may improve solubility without sacrificing potency .
-
C(3) aryl groups: Electron-withdrawing substituents (e.g., 4-Cl) enhance binding to kinase ATP pockets .
-
C(5) alkyl groups: tert-Butyl optimizes hydrophobic interactions in the affinity pocket of PI3Kδ .
Comparative Analysis with Key Derivatives
The target compound’s dimethylpiperidine group may reduce hERG inhibition risks compared to morpholine-based inhibitors, a common toxicity concern .
Future Directions and Applications
-
In vitro profiling: Prioritize enzymatic assays against PI3K isoforms and oncogenic kinases (e.g., Pim-1, Flt-3) .
-
ADME studies: Evaluate metabolic stability, CYP inhibition, and bioavailability.
-
Therapeutic targeting: Explore applications in COPD, asthma, or hematologic malignancies, leveraging isoform selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume